molecular formula C32H51NO B11533012 N-(naphthalen-1-yl)docosanamide

N-(naphthalen-1-yl)docosanamide

Cat. No.: B11533012
M. Wt: 465.8 g/mol
InChI Key: SBYHKYSETRNJKX-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)docosanamide, with the molecular formula C₂₃H₄₅NO, is a fascinating organic compound. It belongs to the class of long-chain amides and exhibits unique properties. The compound’s structure consists of a naphthalene ring attached to a docosanoyl (C22) chain via an amide linkage. This compound is synthesized through biomimetic methods, mimicking natural precursor compounds .

Preparation Methods

Synthetic Routes::

Reaction Conditions::

    Precursor Conversion: The reaction typically occurs under mild conditions (room temperature and atmospheric pressure).

    Solvents: Organic solvents such as methanol and dichloromethane are commonly used.

    Stability: this compound is stable under these conditions.

Industrial Production:: While industrial-scale production details are not widely available, research efforts continue to optimize the synthesis for practical applications.

Chemical Reactions Analysis

N-(naphthalen-1-yl)docosanamide can participate in various chemical reactions:

    Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis.

    Oxidation/Reduction: The long alkyl chain may undergo oxidation or reduction reactions.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

N-(naphthalen-1-yl)docosanamide finds applications in:

Comparison with Similar Compounds

While detailed comparisons are scarce, N-(naphthalen-1-yl)docosanamide’s unique structure sets it apart from other long-chain amides. Further research may reveal additional similar compounds.

Properties

Molecular Formula

C32H51NO

Molecular Weight

465.8 g/mol

IUPAC Name

N-naphthalen-1-yldocosanamide

InChI

InChI=1S/C32H51NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-32(34)33-31-27-23-25-29-24-21-22-26-30(29)31/h21-27H,2-20,28H2,1H3,(H,33,34)

InChI Key

SBYHKYSETRNJKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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